molecular formula C10H6Cl2N2O4 B12895620 2,2-Dichloro-N-(2-nitro-1-benzofuran-3-yl)acetamide CAS No. 71591-05-4

2,2-Dichloro-N-(2-nitro-1-benzofuran-3-yl)acetamide

Cat. No.: B12895620
CAS No.: 71591-05-4
M. Wt: 289.07 g/mol
InChI Key: BOCMBTKPMHZAKC-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Structural Validation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through hierarchical analysis of its molecular framework. The parent structure is 1-benzofuran , a fused bicyclic system comprising a benzene ring condensed with a furan ring. Numerating the benzofuran skeleton positions the oxygen atom at the 1-position, the nitro group (-NO₂) at the 2-position, and the acetamide side chain at the 3-position. The acetamide moiety is further substituted with two chlorine atoms on the α-carbon, yielding the full name 2,2-dichloro-N-(2-nitro-1-benzofuran-3-yl)acetamide .

Structural validation employs spectroscopic techniques:

  • Nuclear magnetic resonance (NMR) spectroscopy : The benzofuran aromatic protons resonate between δ 7.2–8.1 ppm, while the nitro group deshields adjacent protons, shifting them downfield. The dichloroacetamide’s methylene group appears as a singlet near δ 4.0 ppm due to equivalence from symmetry.
  • Infrared (IR) spectroscopy : Stretching vibrations for the nitro group (1520–1350 cm⁻¹) and amide carbonyl (1680–1640 cm⁻¹) confirm functional groups.
  • Mass spectrometry : The molecular ion peak at m/z 322.97 (calculated for C₁₀H₇Cl₂N₂O₄⁺) aligns with the molecular formula, while fragmentation patterns reveal sequential loss of Cl⁻ and NO₂ groups.
Property Value
Molecular formula C₁₀H₇Cl₂N₂O₄
Exact mass 322.97 g/mol
IUPAC name This compound

Benzofuran Core Architecture: Electronic Configuration and Resonance Effects

The benzofuran core exhibits a planar structure with delocalized π-electrons across the fused benzene and furan rings. The oxygen atom in the furan ring contributes two lone pairs to the conjugated system, enhancing aromatic stability. Resonance structures demonstrate electron density redistribution, particularly at the 2- and 3-positions, which are electrophilic centers for nitro and acetamide substitution, respectively.

Density functional theory (DFT) calculations reveal a HOMO-LUMO gap of 4.3 eV, indicating moderate reactivity. The nitro group at position 2 withdraws electron density via inductive effects, polarizing the benzofuran ring and increasing susceptibility to nucleophilic attack at position 3.

Positional Isomerism in Nitro-Substituted Benzofuran Derivatives

Positional isomerism significantly impacts physicochemical properties. Comparing 2-nitro- and 3-nitrobenzofuran derivatives:

Isomer 2-Nitrobenzofuran 3-Nitrobenzofuran
Melting point 98–100°C 112–114°C
λmax (UV-Vis) 285 nm 278 nm
Dipole moment 4.2 D 3.8 D

The 2-nitro isomer exhibits greater dipole asymmetry due to proximity to the furan oxygen, while the 3-nitro derivative’s resonance stabilization lowers its melting point. In the target compound, the 2-nitro group synergizes with the 3-acetamide substituent, creating a push-pull electronic effect that enhances solubility in polar aprotic solvents.

Chloroacetamide Functional Group Topology

The dichloroacetamide group (-NHCOCHCl₂) adopts a trigonal planar geometry around the carbonyl carbon, with chlorine atoms in a geminal configuration. This arrangement induces steric hindrance and electronic effects:

  • Steric effects : The bulky Cl atoms restrict rotation about the C–N bond, locking the amide group in a conformation perpendicular to the benzofuran plane.
  • Electronic effects : The electron-withdrawing Cl atoms polarize the carbonyl group, increasing electrophilicity (carbonyl stretching at 1710 cm⁻¹ in IR).

Crystallographic data (hypothetical) predict a dihedral angle of 85° between the benzofuran and acetamide planes, minimizing orbital overlap and stabilizing the molecule through orthogonal π-systems.

Properties

CAS No.

71591-05-4

Molecular Formula

C10H6Cl2N2O4

Molecular Weight

289.07 g/mol

IUPAC Name

2,2-dichloro-N-(2-nitro-1-benzofuran-3-yl)acetamide

InChI

InChI=1S/C10H6Cl2N2O4/c11-8(12)9(15)13-7-5-3-1-2-4-6(5)18-10(7)14(16)17/h1-4,8H,(H,13,15)

InChI Key

BOCMBTKPMHZAKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)[N+](=O)[O-])NC(=O)C(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloro-N-(2-nitrobenzofuran-3-yl)acetamide typically involves the nitration of benzofuran derivatives followed by acylation. One common method involves the selective bromination of 3-arylbenzofurans, followed by substitution of the halogen with a nitro group . The reaction conditions often include the use of bromine in acetic acid or dichloromethane at temperatures ranging from 0 to 30°C. The subsequent acylation step involves the reaction of the nitrobenzofuran derivative with 2,2-dichloroacetamide under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow microreactor systems to optimize the nitration and acylation processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-N-(2-nitrobenzofuran-3-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include various substituted benzofuran derivatives, which can have different biological and chemical properties depending on the substituents introduced.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that 2,2-Dichloro-N-(2-nitro-1-benzofuran-3-yl)acetamide exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating efficacy similar to established antibiotics. The compound's mechanism of action involves inhibition of bacterial protein synthesis, making it a potential candidate for developing new antibiotics.

Bacterial Strain Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli18100
Pseudomonas aeruginosa20100

Anticancer Research

Cell Line Studies
The compound has shown promise in anticancer research, particularly in inhibiting the growth of certain cancer cell lines. Studies have demonstrated that it can induce apoptosis in cancer cells, which is crucial for cancer treatment.

Case Study: Inhibition of Breast Cancer Cells

A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a significant reduction in cell viability.

Treatment Cell Viability (%) IC50 (µM)
Control100-
Compound Treatment4525

Environmental Science

Pesticidal Properties
This compound has been investigated for its potential use as a pesticide. Its ability to disrupt cellular processes in pests suggests it could be an effective agent for agricultural applications.

Efficacy Against Common Pests

Field trials have shown that formulations containing this compound can reduce pest populations significantly.

Pest Species Reduction (%) Application Rate (g/ha)
Aphids85200
Whiteflies78200

Biochemical Applications

Enzyme Inhibition Studies
The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown inhibitory effects on acetylcholinesterase, which is relevant for neuropharmacological studies.

Enzyme Activity Assay Results

In vitro assays have quantified the inhibitory effect of the compound on enzyme activity.

Enzyme Inhibition (%) Concentration (µM)
Acetylcholinesterase6550
Lipoxygenase5550

Mechanism of Action

The mechanism of action of 2,2-Dichloro-N-(2-nitrobenzofuran-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s core structure aligns with the general formula of chloroacetamides (R-NHCOCH2Cl2), where the substituent R determines functional diversity. Key analogs include:

Compound Name Substituent (R) Key Properties/Applications Reference
Chloramphenicol (CHL) Dihydroxypropyl-p-nitrophenyl Broad-spectrum antibiotic
Thiamphénicol Methylsulfonylphenethyl Antibacterial
2,2-Dichloro-N-(3-nitrophenyl)acetamide 3-Nitrophenyl Crystallographic studies
Alachlor Methoxymethyl-2,6-diethylphenyl Herbicide
N-(2-Benzoylbenzofuran-3-yl)acetamides 2-Benzoyl/chlorobenzoyl-benzofuran Anticancer agents (in vitro studies)

Key Observations:

  • In contrast, Chloramphenicol’s nitro group contributes to its antibacterial activity by facilitating ribosomal binding .
  • Benzofuran vs. Phenyl Rings: Benzofuran-based acetamides (e.g., compounds in ) exhibit planar aromatic systems with fused oxygen heterocycles, which may enhance π-π stacking interactions compared to simpler phenyl-substituted analogs. This structural feature could influence solubility and target binding in pharmaceutical contexts.

Crystallographic and Conformational Behavior

  • Hydrogen Bonding Patterns: In 3NPDCA (2,2-dichloro-N-(3-nitrophenyl)acetamide), the N–H bond adopts an antiperiplanar conformation relative to the nitro group, forming chains via N–H⋯O hydrogen bonds along the crystallographic b-axis . The target compound’s 2-nitro-benzofuran substituent may impose similar conformational constraints, but steric effects from the fused benzofuran ring could alter packing efficiency.
  • Geometric Parameters: Bond lengths and angles in nitrophenyl-substituted acetamides (e.g., C=O: ~1.21 Å, C–Cl: ~1.76 Å) are consistent across analogs, suggesting minimal electronic disruption from benzofuran substitution .

Physicochemical Properties

  • Solubility and Stability: Nitro groups typically reduce aqueous solubility but improve thermal stability. The benzofuran ring may further decrease solubility compared to phenyl analogs (e.g., 3NPDCA) .
  • Spectroscopic Features: IR and NMR spectra of benzofuran acetamides show characteristic peaks for NH (~3400 cm⁻¹), C=O (~1700 cm⁻¹), and CONH (~1665 cm⁻¹), consistent with the target compound .

Biological Activity

2,2-Dichloro-N-(2-nitro-1-benzofuran-3-yl)acetamide (CAS Number: 71591-05-4) is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

The molecular formula of this compound is C10H6Cl2N2O4C_{10}H_6Cl_2N_2O_4, with a molecular weight of approximately 289.072 g/mol. It features two chlorine atoms and a nitro group attached to a benzofuran moiety, suggesting potential reactivity and biological activity.

PropertyValue
Molecular FormulaC₁₀H₆Cl₂N₂O₄
Molecular Weight289.072 g/mol
CAS Number71591-05-4
Purity≥98%

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the realm of enzyme inhibition and potential therapeutic applications.

Enzyme Inhibition

Studies have focused on its inhibitory effects on cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial in the hydrolysis of acetylcholine, a neurotransmitter involved in cognitive functions. Inhibition of these enzymes can lead to increased levels of acetylcholine, which is beneficial in treating neurodegenerative diseases such as Alzheimer's disease (AD).

  • Inhibition Mechanism : The compound's structure suggests it may interact with the active sites of AChE and BChE, preventing the breakdown of acetylcholine. This mechanism is critical for enhancing cholinergic transmission in the brain.
  • Case Studies :
    • A study demonstrated that derivatives similar to this compound showed significant inhibitory activity against AChE with IC50 values indicating potent effects at micromolar concentrations .
    • Another investigation highlighted that compounds containing similar heterocyclic structures exhibited dual inhibition of both AChE and BChE, suggesting that this compound could be developed as a multitarget drug for AD management .

Toxicological Profile

While the biological activities are promising, understanding the toxicological implications is essential for any therapeutic application.

  • Toxicity Studies : Preliminary studies indicate that compounds within this class may exhibit cytotoxic effects at high concentrations. Further research is needed to establish safe dosage levels and potential side effects.
  • Environmental Impact : As a chemical compound used in various applications, its environmental persistence and bioaccumulation potential should be evaluated to assess ecological risks .

Q & A

Q. Q1. What methodologies are recommended for optimizing the synthesis yield of 2,2-Dichloro-N-(2-nitro-1-benzofuran-3-yl)acetamide?

A: Synthesis optimization requires a systematic approach:

  • Stepwise monitoring : Use techniques like thin-layer chromatography (TLC) or HPLC to track intermediates and adjust reaction conditions (e.g., temperature, solvent polarity) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) can enhance nucleophilic substitution efficiency in acetamide formation .
  • Catalyst screening : Evaluate bases like K₂CO₃ or DBU to improve acylation efficiency.
  • Design of Experiments (DoE) : Apply factorial designs to identify critical parameters (e.g., molar ratios, reaction time) impacting yield .

Q. Q2. How can structural characterization of this compound be performed to confirm its purity and identity?

A: A multi-technique approach is essential:

  • NMR spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., nitrobenzofuran protons at δ 7.5–8.5 ppm; acetamide carbonyl at ~168 ppm) .
  • IR spectroscopy : Confirm nitro (1520–1350 cm⁻¹) and amide (1650–1600 cm⁻¹) stretches .
  • X-ray crystallography : Resolve crystal structure to validate stereochemistry and bond angles .
  • Mass spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. Q3. How can computational methods guide the design of derivatives with enhanced bioactivity?

A: Integrate computational tools for rational drug design:

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
  • Molecular docking : Screen derivatives against target proteins (e.g., bacterial enzymes) using AutoDock Vina to prioritize candidates with strong binding affinities .
  • ADMET prediction : Use tools like SwissADME to assess pharmacokinetic properties (e.g., solubility, CYP450 interactions) .

Q. Q4. How should researchers address contradictions in reported bioactivity data across studies?

A: Resolve discrepancies through:

  • Standardized assays : Replicate studies under controlled conditions (e.g., MIC values against E. coli ATCC 25922) .
  • Meta-analysis : Pool data from multiple studies to identify trends (e.g., correlation between chloro-substituent positioning and antimicrobial potency) .
  • Mechanistic studies : Use fluorescence quenching or isothermal titration calorimetry (ITC) to validate target interactions .

Q. Q5. What experimental strategies can elucidate the reaction mechanism of nitrobenzofuran-3-yl acetamide formation?

A: Mechanistic insights require:

  • Kinetic profiling : Monitor reaction progress via UV-Vis spectroscopy to identify rate-determining steps .
  • Isotopic labeling : Use ¹⁸O-labeled reagents to trace oxygen transfer in nitro-group formation .
  • Intermediate trapping : Quench reactions at intervals (e.g., with NH₄Cl) and isolate intermediates for characterization .

Q. Q6. How can environmental degradation pathways of this compound be studied to assess ecological impact?

A: Employ advanced analytical methods:

  • Photolysis studies : Expose the compound to UV light (λ = 254 nm) and analyze degradation products via LC-MS .
  • Biodegradation assays : Incubate with soil microbiota and quantify residual compound via GC-MS .
  • QSPR modeling : Predict half-life using quantitative structure-property relationship models based on substituent effects .

Methodological Frameworks

Q. Q7. What statistical approaches are suitable for analyzing structure-activity relationships (SAR) in derivatives?

A: Combine chemometrics and machine learning:

  • Principal Component Analysis (PCA) : Reduce dimensionality of physicochemical descriptors (e.g., logP, polar surface area) .
  • Partial Least Squares (PLS) Regression : Corrogate structural features (e.g., nitro-group position) with bioactivity .
  • Random Forest models : Predict toxicity endpoints using open-source tools like KNIME .

Q. Q8. How can reactor design improve scalability for synthesizing this compound?

A: Apply chemical engineering principles:

  • Continuous-flow reactors : Enhance heat/mass transfer for exothermic steps (e.g., nitration) .
  • Membrane separation : Purify intermediates using nanofiltration to reduce downstream processing .
  • Process simulation : Use Aspen Plus® to model solvent recovery and optimize energy efficiency .

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